molecular formula C6H8F3NO B14869733 5,5,5-Trifluoro-3-(hydroxymethyl)pentanenitrile

5,5,5-Trifluoro-3-(hydroxymethyl)pentanenitrile

Cat. No.: B14869733
M. Wt: 167.13 g/mol
InChI Key: JLAXERNXHJGGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoro-3-(hydroxymethyl)pentanenitrile is an organic compound characterized by the presence of trifluoromethyl and hydroxymethyl groups attached to a pentanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-3-(hydroxymethyl)pentanenitrile typically involves the introduction of trifluoromethyl and hydroxymethyl groups onto a pentanenitrile structure. One common method involves the reaction of 5,5,5-Trifluoro-3-oxopentanenitrile with a suitable reducing agent to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-3-(hydroxymethyl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

5,5,5-Trifluoro-3-(hydroxymethyl)pentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-3-(hydroxymethyl)pentanenitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with active site residues, while the nitrile group can participate in various chemical interactions, including coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

5,5,5-trifluoro-3-(hydroxymethyl)pentanenitrile

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)3-5(4-11)1-2-10/h5,11H,1,3-4H2

InChI Key

JLAXERNXHJGGNQ-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(CC(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.